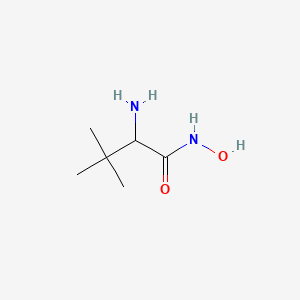
trans-(5-(((4-((tert-Butoxycarbonyl)(methyl)amino)cyclohexyl)amino)methyl)-2-methoxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-(5-(((4-((tert-Butoxycarbonyl)(methyl)amino)cyclohexyl)amino)methyl)-2-methoxyphenyl)boronic acid: is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by its complex structure, which includes a boronic acid group, a methoxyphenyl group, and a tert-butoxycarbonyl-protected amine. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-(5-(((4-((tert-Butoxycarbonyl)(methyl)amino)cyclohexyl)amino)methyl)-2-methoxyphenyl)boronic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions: trans-(5-(((4-((tert-Butoxycarbonyl)(methyl)amino)cyclohexyl)amino)methyl)-2-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can undergo reduction reactions, particularly at the amine or boronic acid groups.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can lead to the formation of boronic esters, while reduction of the amine group can yield secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-(5-(((4-((tert-Butoxycarbonyl)(methyl)amino)cyclohexyl)amino)methyl)-2-methoxyphenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it useful in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis .
Biology: In biological research, this compound can be used as a probe or ligand for studying various biological processes. Its ability to form reversible covalent bonds with diols makes it useful in the detection and quantification of biomolecules such as sugars and nucleotides .
Medicine: In medicine, derivatives of this compound have been explored for their potential therapeutic applications. For example, boronic acid derivatives are known to inhibit proteasomes, which are involved in the degradation of proteins. This property makes them potential candidates for the treatment of diseases such as cancer .
Industry: In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique chemical properties make it suitable for various applications, including the production of polymers and the development of new catalytic processes .
Wirkmechanismus
The mechanism of action of trans-(5-(((4-((tert-Butoxycarbonyl)(methyl)amino)cyclohexyl)amino)methyl)-2-methoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is primarily due to the presence of the boronic acid group, which can interact with hydroxyl groups on biomolecules. The compound can also interact with various molecular targets, including enzymes and receptors, through its amine and methoxyphenyl groups .
Vergleich Mit ähnlichen Verbindungen
- 4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid
- Methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate
- tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]
Uniqueness: What sets trans-(5-(((4-((tert-Butoxycarbonyl)(methyl)amino)cyclohexyl)amino)methyl)-2-methoxyphenyl)boronic acid apart from similar compounds is its combination of functional groups. The presence of both the boronic acid and tert-butoxycarbonyl-protected amine groups provides unique reactivity and versatility in various chemical reactions. This makes it a valuable compound for a wide range of scientific research applications .
Eigenschaften
Molekularformel |
C20H33BN2O5 |
|---|---|
Molekulargewicht |
392.3 g/mol |
IUPAC-Name |
[2-methoxy-5-[[[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexyl]amino]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C20H33BN2O5/c1-20(2,3)28-19(24)23(4)16-9-7-15(8-10-16)22-13-14-6-11-18(27-5)17(12-14)21(25)26/h6,11-12,15-16,22,25-26H,7-10,13H2,1-5H3 |
InChI-Schlüssel |
NDUCPNPMGPLBQG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)CNC2CCC(CC2)N(C)C(=O)OC(C)(C)C)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13062245.png)
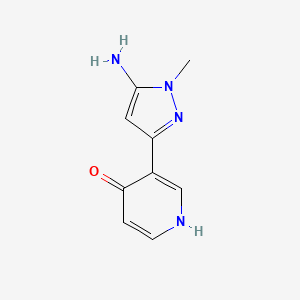
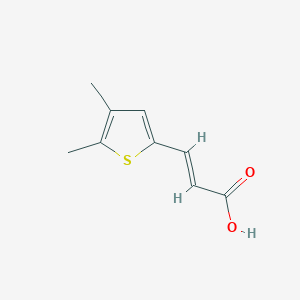
![{2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13062265.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13062266.png)
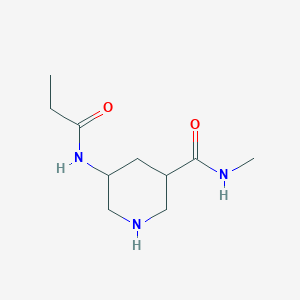


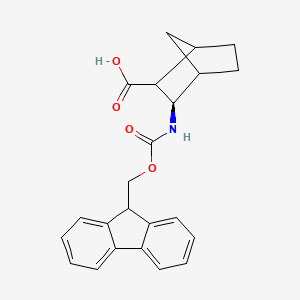
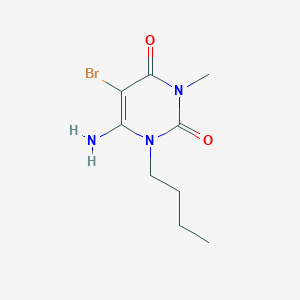
![6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylicacid](/img/structure/B13062301.png)
